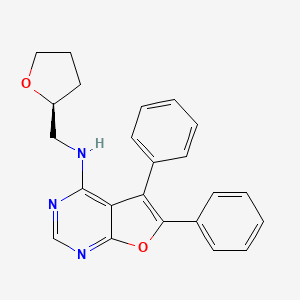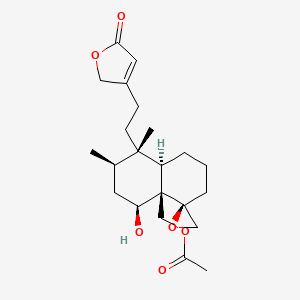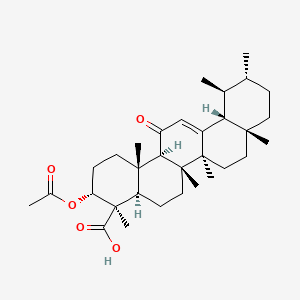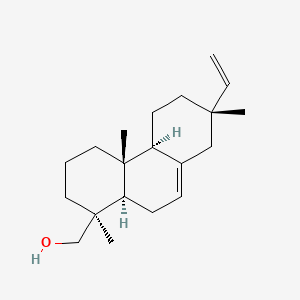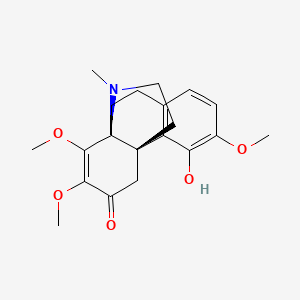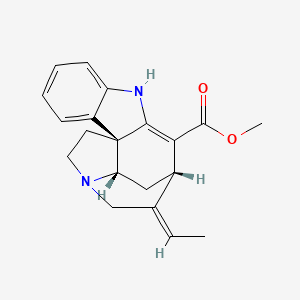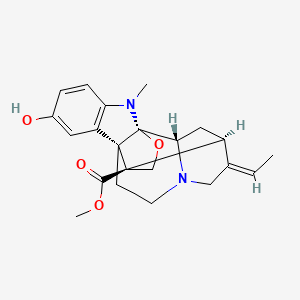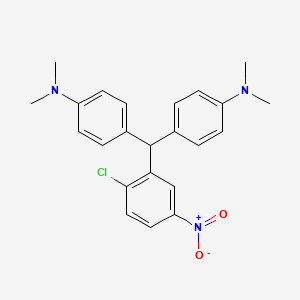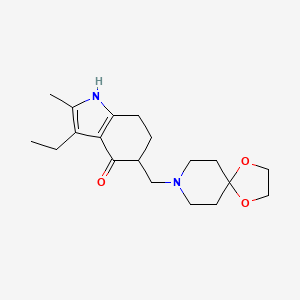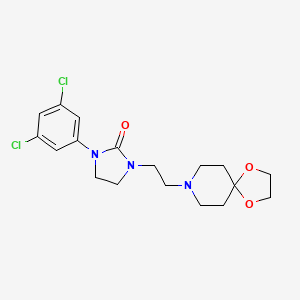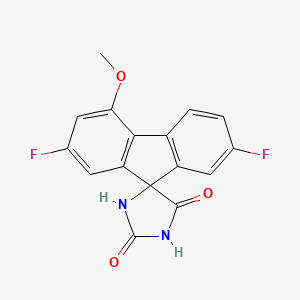
Albofungin
Übersicht
Beschreibung
Albofungin is a promising broad-spectrum antimicrobial compound against multidrug-resistant bacteria . It has been found to possess strong bioactivity against a range of fungal species .
Synthesis Analysis
The biosynthesis of this compound involves a gene cluster from its producing strain Streptomyces chrestomyceticus. This gene cluster encodes type II polyketide synthases (PKSs), regulators, and transporters, and tailoring enzymes . The gene cluster was confirmed using the heterologous expression in Streptomyces coelicolor, which successfully produced the compounds .Molecular Structure Analysis
The chemical structures of this compound and its derivatives were elucidated using HRMS, 1D and 2D NMR, and electronic circular dichroism spectroscopy .Wissenschaftliche Forschungsanwendungen
Antibakterielles Mittel
Albofungin ist eine vielversprechende antimikrobielle Breitbandverbindung gegen multiresistente Bakterien . Es wurde auf seine Aktivität bei der Beseitigung von Biofilmen und seinen möglichen Wirkmechanismus gegen den arzneimittelresistenten Vibrio parahaemolyticus untersucht . This compound zeigt eine ausgezeichnete antibiofilm- und antibakterielle Aktivität mit schneller Abtötungswirkung .
Beseitigung von Biofilmen
Es wurde festgestellt, dass this compound V. parahaemolyticus-Biofilme stört, indem es Biofilmzellen abtötet oder dispergiert . Damit ist es ein potenzieller Kandidat für die Behandlung von Infektionen, die durch biofilm-bildende Bakterien verursacht werden.
Störung der bakteriellen Zellmembran
Experimente mit dem Rasterelektronenmikroskop und Fluoreszenzfärbung haben gezeigt, dass this compound die Integrität und Permeabilität der bakteriellen Zellmembran schnell zerstört . Diese Störung der Zellmembran ist einer der Mechanismen, durch die this compound seine antimikrobielle Wirkung entfaltet.
Hemmung der Peptidoglykan-Biosynthese
Es wurde festgestellt, dass this compound die Peptidoglykan-Biosynthese in V. parahaemolyticus hemmt. Peptidoglykan ist ein wichtiger Bestandteil der bakteriellen Zellwand, und seine Biosynthese ist ein häufiges Ziel für Antibiotika.
Hemmung von Flagellen-Assemblierungspfaden
Es wurde gezeigt, dass this compound die Flagellen-Assemblierungspfade in V. parahaemolyticus hemmt. Flagellen sind für die bakterielle Beweglichkeit unerlässlich und spielen eine Rolle bei der Bildung von Biofilmen.
Hemmung von Sekretionssystemproteinen
Es wurde festgestellt, dass this compound die Proteine des Sekretionssystems in V. parahaemolyticus hemmt. Diese Proteine sind an der Sekretion von Toxinen und anderen Virulenzfaktoren beteiligt.
Antitumor-Aktivität
This compound und seine Derivate haben bemerkenswerte Aktivitäten gegen verschiedene Krebszellen gezeigt . Es wurde festgestellt, dass sie die Proliferation von Krebszellen durch Induktion von Zell-Apoptose hemmen .
Antifouling-Beschichtungen in marinen Umgebungen
This compound wurde mit hydrolysierbarem und abbaubarem Copolymer zu Antifouling-Beschichtungen verarbeitet . Diese Beschichtungen verändern die Biofilmstrukturen und verhindern die Ansiedlung von Makrofouling-Organismen in marinen Umgebungen .
Wirkmechanismus
Target of Action
Albofungin primarily targets the transglycosylase (TGase) domain of penicillin-binding proteins (PBPs) . These proteins play a crucial role in bacterial cell wall biosynthesis .
Mode of Action
This compound interacts with its targets by binding to the TGase domain of PBPs . This interaction disrupts the bacterial cell wall biosynthesis . This compound also rapidly disrupts and permeabilizes the bacterial membrane . After entering the cell, it interacts with bacterial DNA, although this interaction is relatively weak .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits peptidoglycan biosynthesis, which is crucial for bacterial cell wall formation . It also disrupts flagellar assembly pathways and secretion system proteins in bacteria . In marine organisms like Amphibalanus amphitrite, this compound treatment upregulates the metabolism of xenobiotics by the cytochrome P450 pathway .
Pharmacokinetics
The pharmacokinetics of this compound involve its secretion rate, membrane permeability, and hydrophobicity . Halogenation of this compound increases its binding affinity to TGase but limits its overall dissemination and effectiveness due to a high secretion rate, weak membrane permeability, and high hydrophobicity of the resulting products .
Result of Action
The action of this compound results in the disruption of bacterial cell walls and membranes, leading to the death of the bacteria . It exhibits potent biofilm eradication activity against penicillins-and-cephalosporins-resistant Vibrio parahaemolyticus . In marine organisms, it interrupts larval settlement .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of an extracellular polysaccharide intercellular adhesin can alter the minimum inhibitory concentration (MIC) of this compound . Furthermore, this compound shows strong anti-macrofouling activities against larval settlement of major fouling organisms in marine environments .
Safety and Hazards
Albofungin may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is recommended to avoid breathing dust, fumes, gas, mist, vapors, or spray and avoid prolonged or repeated exposure .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(13R,21S,24R)-6-amino-3,21,28-trihydroxy-24-methoxy-7-methyl-14,16,26-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(28),2(11),3,7,9,17(29),18(27),20(25)-octaene-5,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O9/c1-9-5-10-6-11-7-14-18-19(15(11)21(31)16(10)27(34)29(9)28)23(33)26-20(25(18)37-8-36-14)22(32)17-12(30)3-4-13(35-2)24(17)38-26/h5-6,12-14,30-31,33H,3-4,7-8,28H2,1-2H3/t12-,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKFTVCDYGGLGW-BFHYXJOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C4=C(C5=C(C6=C4C(C3)OCO6)C(=O)C7=C(O5)C(CCC7O)OC)O)C(=C2C(=O)N1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC3=C(C4=C(C5=C(C6=C4[C@@H](C3)OCO6)C(=O)C7=C(O5)[C@@H](CC[C@@H]7O)OC)O)C(=C2C(=O)N1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37895-35-5 | |
| Record name | Albofungin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037895355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALBOFUNGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E36843J982 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



